Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Overview

Description

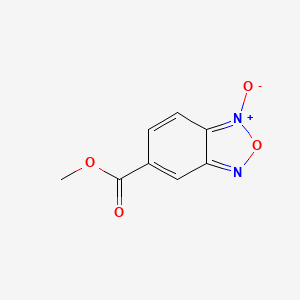

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide typically involves the reaction of 2,1,3-benzoxadiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoxadiazole, such as quinoxaline derivatives and other substituted benzoxadiazoles .

Scientific Research Applications

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its heterocyclic structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2,1,3-Benzoxadiazole-5-carboxylic acid

- Methyl 2,1,3-benzothiadiazole-5-carboxylate

- 5,6-Dimethyl-2,1,3-benzoxadiazole 1-oxide

Uniqueness

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is unique due to its specific ester functional group and the presence of an oxide moiety.

Biological Activity

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of benzoxadiazole derivatives noted for their versatile biological properties. The structure can be represented as follows:

Antimicrobial Activity

Benzoxadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. A study evaluating the antimicrobial efficacy of several benzoxadiazole derivatives revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. subtilis |

|---|---|---|

| This compound | 32 | 16 |

| Benzoxazole derivative A | 64 | 32 |

| Benzoxazole derivative B | 128 | 64 |

The minimal inhibitory concentration (MIC) values indicate that this compound has a notable effect on bacterial growth inhibition.

Anticancer Activity

Recent studies have explored the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity against Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxicity of this compound on different cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated:

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

- PC3 Cells : IC50 = 18 µM

These findings suggest that this compound possesses significant anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell signaling and metabolic pathways. Research indicates that it may inhibit specific enzymes or receptor interactions critical for cancer cell survival and proliferation.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, benzoxadiazoles have been reported to exhibit:

- Antioxidant Activity : Protecting cells from oxidative stress.

- Anti-inflammatory Effects : Reducing inflammation in various models.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Cytotoxicity against multiple cancer types |

| Antioxidant | Scavenging free radicals |

| Anti-inflammatory | Reduction in inflammatory markers |

Properties

IUPAC Name |

methyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-13-8(11)5-2-3-7-6(4-5)9-14-10(7)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWZDPNHUZUYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NO[N+](=C2C=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319443 | |

| Record name | Methyl 1-oxo-2,1lambda~5~,3-benzoxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36389-06-7 | |

| Record name | NSC345389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-2,1lambda~5~,3-benzoxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.